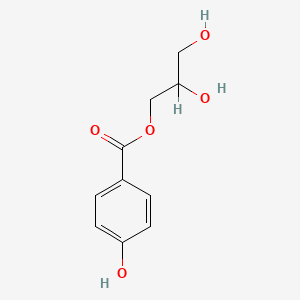

1-O-(4-Hydroxybenzoyl)-glycerol

説明

The exact mass of the compound 2,3-Dihydroxypropyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3-dihydroxypropyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c11-5-9(13)6-15-10(14)7-1-3-8(12)4-2-7/h1-4,9,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLWPNKOAQTBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918028 | |

| Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93778-15-5 | |

| Record name | Benzoic acid, 4-hydroxy-, 2,3-dihydroxypropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93778-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-(4-Hydroxybenzoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-(4-Hydroxybenzoyl)-glycerol is a monoester of glycerol and 4-hydroxybenzoic acid. It has garnered interest as a hydrophilic analogue of parabens, a class of widely used preservatives in the pharmaceutical, cosmetic, and food industries.[1][2] Its increased water solubility compared to traditional parabens suggests potential advantages in various formulations, including improved antimicrobial efficacy in aqueous phases and potentially reduced skin irritation.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, antimicrobial properties, and mechanism of action, with a focus on its relevance to researchers and drug development professionals.

Chemical Structure and Properties

-

IUPAC Name: (2,3-dihydroxypropyl) 4-hydroxybenzoate

-

Molecular Formula: C₁₀H₁₂O₅

-

Molecular Weight: 212.2 g/mol

-

CAS Number: 93778-15-5

The chemical structure consists of a 4-hydroxybenzoyl group esterified to the primary hydroxyl group of a glycerol molecule. This structure imparts both hydrophilic (from the glycerol and phenolic hydroxyl groups) and lipophilic (from the benzene ring) properties to the molecule.

Synthesis of this compound

The primary method for synthesizing this compound is through the transesterification of a paraben, typically methylparaben, with glycerol.[2]

Experimental Protocol: General Transesterification Procedure

Materials:

-

Methylparaben

-

Glycerol (in excess)

-

Catalyst (e.g., sodium methoxide)

-

Solvent (optional, for purification)

-

Apparatus for heating under reflux and for vacuum distillation

Procedure:

-

A mixture of methylparaben and a molar excess of glycerol is prepared in a reaction vessel.

-

A catalytic amount of a suitable transesterification catalyst, such as sodium methoxide, is added to the mixture.

-

The reaction mixture is heated to a high temperature (e.g., 190°C) under a reflux condenser for several hours (e.g., 12 hours) to facilitate the transesterification process. During this process, the methyl group of methylparaben is displaced by the glycerol molecule, forming this compound and methanol as a byproduct.

-

After the reaction is complete, the excess glycerol and the methanol byproduct are typically removed under reduced pressure (vacuum distillation).

-

The resulting crude product is then purified. Purification methods may involve recrystallization from a suitable solvent to obtain this compound of high purity (>99%).

-

The purity of the final product is confirmed using analytical techniques such as melting point determination, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Figure 1: Synthesis workflow for this compound.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The following table summarizes the reported antimicrobial activity of this compound in comparison to other common preservatives.

| Compound | Concentration (mmol/L) | Staphylococcus aureus | Escherichia coli | Saccharomyces cerevisiae | Fusarium culmorum |

| This compound | 20 | ~70% inhibition | ~70% inhibition | ~70% inhibition | ~70% inhibition |

| 2.5 | Same or higher activity than parabens | Not specified | Not specified | Not specified | |

| 1.25 | Same or higher activity than parabens | Not specified | Not specified | Not specified | |

| Methylparaben | 20 | High inhibitory activity | High inhibitory activity | High inhibitory activity | High inhibitory activity |

| Ethylparaben | 20 | High inhibitory activity | High inhibitory activity | High inhibitory activity | High inhibitory activity |

| Propylparaben | 20 | High inhibitory activity | High inhibitory activity | High inhibitory activity | High inhibitory activity |

| 4-Hydroxybenzoic Acid | 20 | High inhibitory activity | High inhibitory activity | High inhibitory activity | High inhibitory activity |

Note: The data indicates that while at a high concentration of 20 mmol/L, this compound shows slightly less inhibitory activity than traditional parabens, at lower concentrations, its efficacy is comparable or superior, particularly against Staphylococcus aureus.

Experimental Protocol: Antimicrobial Activity Assessment

The antimicrobial activity of this compound is typically determined by monitoring the growth of microorganisms in a liquid medium containing the test substance.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, Fusarium culmorum)

-

Appropriate liquid growth media for each microorganism

-

This compound and other preservatives to be tested

-

Sterile 96-well microtiter plates

-

Spectrophotometer capable of reading absorbance in microtiter plates

Procedure:

-

Preparation of Inoculum: A fresh culture of the test microorganism is diluted in the appropriate growth medium to a standardized cell density.

-

Preparation of Test Solutions: Stock solutions of this compound and other preservatives are prepared and serially diluted in the growth medium to achieve the desired test concentrations.

-

Microtiter Plate Assay: In a 96-well microtiter plate, a fixed volume of the microbial inoculum is added to wells containing the different concentrations of the test compounds. Control wells containing only the inoculum and growth medium are also included.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the specific microorganism (e.g., temperature, time).

-

Growth Measurement: Microbial growth is determined by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer before and after the incubation period.

-

Calculation of Inhibition: The percentage of growth inhibition is calculated by comparing the OD of the wells containing the test compound to the OD of the control wells.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated but is believed to be similar to that of parabens. The antimicrobial action of parabens is multifaceted, targeting several key cellular processes in microorganisms.

Key Mechanisms of Action:

-

Disruption of Membrane Transport and Potential: Parabens can integrate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This disruption can interfere with essential transport processes across the membrane and dissipate the membrane potential, which is crucial for cellular energy production. Some studies suggest that parabens can activate mechanosensitive channels in bacteria, leading to osmotic instability.

-

Inhibition of Nucleic Acid Synthesis: Parabens have been shown to inhibit the synthesis of both DNA and RNA in bacteria, thereby halting cell replication and protein production.

-

Inhibition of Key Enzymes: Parabens can inhibit the activity of essential enzymes, such as ATPases and phosphotransferases, which are involved in energy metabolism and nutrient uptake.

References

An In-Depth Technical Guide to 1-O-(4-Hydroxybenzoyl)-glycerol: Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-(4-Hydroxybenzoyl)-glycerol is a monoester of glycerol and 4-hydroxybenzoic acid. As a more hydrophilic analog of parabens, it has garnered interest for its potential as an antimicrobial agent, particularly in pharmaceutical and cosmetic applications where water solubility and lower skin irritation are desirable.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its antimicrobial effects and proposed mechanisms of action.

Chemical Structure and Properties

This compound consists of a glycerol backbone esterified at the C1 position with 4-hydroxybenzoic acid. This structure imparts both hydrophilic (from the glycerol moiety) and lipophilic (from the benzoyl group) characteristics to the molecule.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. While its hydrophilic nature is established, specific quantitative data for properties like melting point and solubility are not widely reported in publicly available literature. The provided data is based on available information and the properties of its constituent parts.

| Property | Value | Source |

| IUPAC Name | (2,3-dihydroxypropyl) 4-hydroxybenzoate | N/A |

| CAS Number | 93778-15-5 | [2] |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.2 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | >99% (as prepared in cited study) | |

| Melting Point | Not explicitly reported, but determined for purity confirmation. | |

| Solubility | More hydrophilic than traditional parabens. |

Table 1: Physicochemical Properties of this compound

Synthesis

This compound can be synthesized via the transesterification of a paraben, such as methylparaben, with glycerol. This reaction typically involves heating the reactants in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the transesterification reaction mentioned in the literature.

Materials:

-

Methylparaben

-

Glycerol

-

Catalyst (e.g., sodium methoxide)

-

Solvent (optional, for purification)

-

Standard laboratory glassware for synthesis and purification (e.g., round-bottom flask, condenser, separation funnel, rotary evaporator)

Procedure:

-

Combine methylparaben and an excess of glycerol in a round-bottom flask.

-

Add a catalytic amount of a suitable transesterification catalyst.

-

Heat the reaction mixture under reflux for a specified period to drive the reaction to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by removing the excess glycerol and catalyst. This may involve techniques such as liquid-liquid extraction, followed by solvent evaporation under reduced pressure.

-

Characterize the final product to confirm its identity and purity using methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and determination of its melting point.

Synthesis workflow for this compound.

Antimicrobial Properties

This compound has demonstrated a broad spectrum of antimicrobial activity against various microorganisms, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold.

Antimicrobial Activity Spectrum

Studies have shown its efficacy against the following microorganisms:

-

Bacteria:

-

Staphylococcus aureus

-

Escherichia coli

-

-

Yeast:

-

Saccharomyces cerevisiae

-

-

Mold:

-

Fusarium culmorum

-

Quantitative Antimicrobial Data

| Concentration (mmol/L) | Maximum Inhibitory Activity (%) | Notes | Source |

| 20 | ~70 | Less inhibitory than some commercial parabens at this high concentration. | |

| 2.5 | Comparable to commercial parabens | ||

| 1.25 | Comparable to or higher than commercial parabens (especially against S. aureus) |

Table 2: Antimicrobial Inhibitory Activity of this compound

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically determined by spectrophotometrical monitoring of microbial growth in a liquid medium containing the test substance.

Materials:

-

Pure culture of the test microorganism (S. aureus, E. coli, S. cerevisiae, or F. culmorum)

-

Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

This compound stock solution of known concentration

-

Sterile 96-well microplates

-

Spectrophotometer (e.g., PowerWave XS, Cary 50 Conc)

Procedure:

-

Prepare serial dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism. Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

-

Incubate the microplate under optimal growth conditions (e.g., temperature, time) for the specific microorganism.

-

Monitor the microbial growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular time intervals using a spectrophotometer.

-

Calculate the percentage of growth inhibition for each concentration of the test compound compared to the positive control.

References

Synthesis of 1-O-(4-Hydroxybenzoyl)-glycerol from Methyl Paraben and Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-O-(4-Hydroxybenzoyl)-glycerol, a monoglyceride of p-hydroxybenzoic acid, utilizing methyl paraben and glycerol as primary substrates. The focus of this document is on the enzymatic transesterification process, which represents a highly efficient and selective method for this transformation. This guide will detail the experimental protocols, present key quantitative data, and illustrate the synthesis workflow.

Introduction

This compound is a compound of interest in the pharmaceutical and cosmetic industries due to the known antimicrobial and preservative properties of its parent molecule, p-hydroxybenzoic acid (PHBA), and its esters (parabens). The attachment of a glycerol moiety can modify the physicochemical properties of the parent compound, potentially enhancing its solubility, reducing its toxicity, and altering its bioavailability. The synthesis of this compound from readily available and cost-effective starting materials like methyl paraben and glycerol is therefore of significant interest.

Enzymatic synthesis, particularly through transesterification catalyzed by lipases, offers a green and highly specific alternative to traditional chemical methods. Lipases can operate under mild reaction conditions, minimizing side reactions and the formation of byproducts, which is crucial for applications in drug development and cosmetics.

Enzymatic Synthesis of this compound

The primary route for the synthesis of this compound from methyl paraben and glycerol is through an enzymatic transesterification reaction. This process involves the transfer of the 4-hydroxybenzoyl group from methanol in methyl paraben to one of the primary hydroxyl groups of glycerol.

The reaction is catalyzed by a lipase, which facilitates the nucleophilic attack of a primary hydroxyl group of glycerol on the carbonyl carbon of the ester group in methyl paraben. This results in the formation of this compound and the release of methanol as a byproduct. The reaction is reversible, and the removal of methanol can help drive the equilibrium towards the product side.

Figure 1: Conceptual diagram of the lipase-catalyzed transesterification.

The following protocol is a generalized procedure based on common methodologies for lipase-catalyzed transesterification.

Materials:

-

Methyl Paraben (Substrate)

-

Glycerol (Substrate)

-

Immobilized Lipase (e.g., Novozym 435, an immobilized lipase B from Candida antarctica)

-

Organic Solvent (e.g., 2-methyl-2-butanol, t-butanol, or a solvent-free system)

-

Molecular Sieves (optional, for methanol removal)

-

Buffer solution (if using free lipase)

-

Standard laboratory glassware and equipment (magnetic stirrer, heating mantle/water bath, thermometer, rotary evaporator)

Procedure:

-

Reactant Preparation: Dissolve methyl paraben in the chosen organic solvent in a reaction vessel. If a solvent-free system is used, melt the methyl paraben.

-

Addition of Glycerol: Add glycerol to the reaction mixture. The molar ratio of glycerol to methyl paraben is a critical parameter and should be optimized (e.g., 5:1 to 10:1) to favor the reaction.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 60-80°C, with continuous stirring. The optimal temperature will depend on the specific lipase used.

-

Methanol Removal: If necessary, add activated molecular sieves to the reaction mixture to adsorb the methanol byproduct, or perform the reaction under vacuum to facilitate its removal.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Enzyme Recovery: Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration for potential reuse.

-

Product Purification: Remove the solvent from the reaction mixture using a rotary evaporator. The crude product can then be purified using column chromatography on silica gel to separate the desired this compound from unreacted substrates and any di- or tri-substituted byproducts.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Experimental workflow for the enzymatic synthesis.

Quantitative Data and Optimization

The efficiency of the enzymatic synthesis is highly dependent on several parameters. The following tables summarize typical ranges and optimal values reported in the literature for similar lipase-catalyzed transesterification reactions.

Table 1: Key Reaction Parameters for Enzymatic Synthesis

| Parameter | Typical Range | Notes |

| Enzyme | Immobilized Lipases (e.g., Novozym 435) | Immobilized enzymes are preferred for ease of recovery and reuse. |

| Temperature | 60 - 80 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation. |

| Glycerol:Methyl Paraben Molar Ratio | 3:1 to 10:1 | A high excess of glycerol is used to shift the equilibrium towards the product. |

| Enzyme Loading | 5 - 15% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. |

| Solvent | 2-methyl-2-butanol, t-butanol, or solvent-free | The choice of solvent can affect enzyme activity and substrate solubility. |

| Reaction Time | 24 - 72 hours | Depends on other reaction conditions; monitored by HPLC/GC. |

Table 2: Representative Yields and Purity

| Parameter | Reported Value | Method of Determination |

| Conversion of Methyl Paraben | > 90% | HPLC |

| Yield of this compound | 70 - 85% | Isolated yield after purification |

| Purity of Final Product | > 98% | HPLC, NMR |

Chemical Synthesis Routes

While enzymatic synthesis is often preferred, chemical routes for the synthesis of this compound exist. These typically involve a multi-step process to ensure regioselectivity for the primary hydroxyl group of glycerol.

A common chemical strategy involves:

-

Protection of Glycerol: The 1,2- or 1,3-hydroxyl groups of glycerol are protected using a suitable protecting group (e.g., forming an acetonide like solketal from acetone and glycerol).

-

Esterification: The remaining free hydroxyl group is then esterified with 4-hydroxybenzoic acid or an activated derivative (like its acid chloride) in the presence of a coupling agent or a base.

-

Deprotection: The protecting group is removed under specific conditions (e.g., acidic hydrolysis) to yield the final product.

This multi-step approach generally requires more rigorous purification steps and may use harsher reagents compared to the enzymatic method.

Conclusion

The synthesis of this compound from methyl paraben and glycerol is most effectively achieved through lipase-catalyzed transesterification. This method offers high selectivity, operates under mild conditions, and provides good to excellent yields of the desired product. The key to a successful synthesis lies in the careful optimization of reaction parameters such as temperature, substrate molar ratio, and choice of enzyme and solvent. While chemical methods are feasible, they are often more complex and less environmentally benign. The enzymatic route, therefore, stands out as a superior strategy for the production of this compound for applications in the pharmaceutical and cosmetic fields.

The Elusive Presence of 1-O-(4-Hydroxybenzoyl)-glycerol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the current scientific understanding of the natural occurrence of 1-O-(4-Hydroxybenzoyl)-glycerol in plants. While interest in this molecule exists due to its relationship with the widely distributed 4-hydroxybenzoic acid and its potential as a "naturally occurring analogue of parabens," a thorough review of the scientific literature reveals a significant scarcity of direct evidence for its presence as a native constituent in the plant kingdom.[1]

This document will, therefore, focus on the established natural occurrence of its precursor, 4-hydroxybenzoic acid (4-HBA) , and its common derivatives, such as glucosides. We will provide quantitative data for these related compounds, detail established experimental protocols for their analysis, and present visualizations of the biosynthetic pathways of 4-HBA and a representative experimental workflow. Finally, we will discuss the potential for the formation of this compound.

Natural Occurrence of 4-Hydroxybenzoic Acid and Its Derivatives

4-Hydroxybenzoic acid is a phenolic compound found across a wide range of plant species. It serves as a precursor to various primary and specialized metabolites.[1] While free 4-HBA is present, it is more commonly found in glycosylated forms, which are often the most abundant soluble forms in plants like Arabidopsis.[1]

The following table summarizes the quantitative data for 4-hydroxybenzoic acid and its derivatives found in select plant species.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Rosmarinus officinalis (Rosemary) | Dried Leaves | 4-Hydroxybenzoic acid | 1.40 mg/100 g FW | [2][3] |

| Rosmarinus officinalis (Rosemary) | Extract | 4-Hydroxybenzoic acid | 0.01 mg/mL | |

| Crocus sativus (Saffron) | Stigma | 1-O-(4-hydroxybenzoyl)-β-D-glucose | Present (qualitative) | |

| Crocus sativus (Saffron) | Corms | 4-Hydroxybenzoic acid | Present (qualitative) | |

| Picea abies (Norway Spruce) | Mycorrhizal and non-mycorrhizal roots | 4-Hydroxybenzoic acid 4-O-glucoside | Present (qualitative) | |

| Various Berry Fruits | Fruit | 4-O-β-D-glucosides of hydroxybenzoic acids | Present (qualitative) |

Biosynthesis of 4-Hydroxybenzoic Acid in Plants

The biosynthesis of 4-hydroxybenzoic acid in plants is primarily derived from the shikimate pathway, with chorismate serving as a key intermediate. In Arabidopsis, it is established that 4-HBA is derived from both phenylalanine and tyrosine. The pathway involves the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol.

Experimental Protocols

Extraction and Quantification of 4-Hydroxybenzoic Acid from Plant Material

The following is a generalized protocol for the extraction and quantification of 4-hydroxybenzoic acid from plant material, based on common methodologies.

1. Sample Preparation:

-

Grind dried plant material (e.g., leaves) to a fine powder.

-

Weigh approximately 1 g of the powdered sample.

2. Extraction:

-

Homogenize the sample with 35 mL of 100% methanol.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature can be employed to enhance extraction efficiency.

-

Filter the methanol extract to remove solid plant debris.

-

Store the extract in amber vials at -20°C until analysis to prevent degradation.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A liquid chromatograph with a UV-Vis detector and a C18 column is suitable.

-

Mobile Phase: A common mobile phase consists of a gradient of 0.1% v/v acetic acid in water (Solvent A) and 100% acetonitrile (Solvent B).

-

Filtration: Filter the extracts through a 0.45 µm pore size nylon-membrane filter before injection.

-

Column Temperature: Maintain the column at 25°C.

-

Detection: Monitor the eluent at 254 nm.

-

Injection Volume: Inject an 8 µL sample volume.

-

Calibration: Prepare a stock solution of 4-hydroxybenzoic acid standard (e.g., 10 mg in 5 mL of methanol) and create a series of dilutions to generate a calibration curve.

-

Quantification: Determine the concentration of 4-hydroxybenzoic acid in the plant extract by comparing the peak area to the calibration curve.

The Potential for this compound Formation

While the natural occurrence of this compound in plants is not well-documented, its formation is theoretically possible under certain conditions. Studies have demonstrated the enzymatic synthesis of phenolic acid glycerols through the esterification of phenolic acids with glycerol using lipases. This suggests that if free 4-hydroxybenzoic acid and glycerol are present in the same plant tissue, enzymatic activity could potentially lead to the formation of this compound.

Furthermore, the use of glycerol as a "green" extraction solvent for plant polyphenols is gaining popularity. It is conceivable that during such extraction processes, particularly if they involve heating, a reaction between the extracted 4-hydroxybenzoic acid and the glycerol solvent could occur, leading to the formation of this compound as an artifact.

Conclusion

References

- 1. Phytochemistry, quality control and medicinal uses of Saffron (Crocus sativus L.): an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentration data for 4-Hydroxybenzoic acid in Rosemary, dried - Phenol-Explorer [phenol-explorer.eu]

- 3. Showing details for content value of 4-Hydroxybenzoic acid in Rosemary, dried - Phenol-Explorer [phenol-explorer.eu]

In-Depth Technical Guide: Biological Activities of 1-O-(4-Hydroxybenzoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-(4-Hydroxybenzoyl)-glycerol, a hydrophilic analog of parabens, has emerged as a compound of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its antimicrobial properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key processes to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. The core focus of this guide is the antimicrobial efficacy of this compound against a range of microorganisms, its proposed mechanism of action, and the experimental frameworks used to determine these properties.

Introduction

This compound is a monoester of glycerol and 4-hydroxybenzoic acid. Its structural similarity to parabens, which are widely used as preservatives in the pharmaceutical, cosmetic, and food industries, has prompted investigations into its own biological activities. A key advantage of this compound is its increased hydrophilicity compared to traditional parabens, which could offer benefits in certain formulations. This guide delves into the documented biological effects of this compound, providing a detailed technical examination of its antimicrobial profile.

Antimicrobial Activity

The most extensively documented biological activity of this compound is its antimicrobial effect. Research has demonstrated its efficacy against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.

Spectrum of Activity

Studies have shown that this compound exhibits a broad spectrum of antimicrobial activity. It has been reported to be effective against the following microorganisms[1][2]:

-

Gram-positive bacteria: Staphylococcus aureus

-

Gram-negative bacteria: Escherichia coli

-

Yeast: Saccharomyces cerevisiae

-

Mold: Fusarium culmorum

Quantitative Antimicrobial Data

The inhibitory activity of this compound has been quantitatively assessed and compared with commercially used parabens. The following table summarizes the reported inhibitory activity at different concentrations.

| Concentration (mmol/L) | Target Microorganism | Inhibitory Activity of this compound | Comparison with Commercial Parabens | Reference |

| 20 | S. aureus, E. coli, S. cerevisiae, F. culmorum | Maximum inhibitory activity of approximately 70% | Less inhibitory activity at this concentration | [1][2] |

| 2.5 | S. aureus | Same or in some cases, even higher | Comparable to some commercial parabens | [1] |

| 1.25 | S. aureus | Same or in some cases, even higher | Comparable to some commercial parabens | |

| 2.5 | E. coli, S. cerevisiae, F. culmorum | Same | Comparable to some commercial parabens | |

| 1.25 | E. coli, S. cerevisiae, F. culmorum | Same | Comparable to some commercial parabens |

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has been suggested to be similar to that of parabens. This proposed mechanism involves a multi-targeted approach that disrupts essential cellular functions in microorganisms.

The primary modes of action are believed to be:

-

Impairment of Cell Membrane Functions: The compound is thought to interfere with the integrity and function of the microbial cell membrane, leading to leakage of intracellular components and disruption of vital transport processes.

-

Inhibition of Macromolecule Synthesis: It is hypothesized that this compound can inhibit the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication.

Caption: Proposed antimicrobial mechanism of this compound.

Other Potential Biological Activities

While the antimicrobial properties of this compound are the most well-documented, the biological activities of its constituent parts, 4-hydroxybenzoic acid and glycerol, suggest other potential areas of investigation. 4-hydroxybenzoic acid and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. Glycerol is known for its hydrating and anti-irritant effects. However, dedicated studies on the antioxidant, anti-inflammatory, and cytotoxicity of this compound are currently limited in the scientific literature. Further research is warranted to explore these potential activities.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of the antimicrobial activity of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a transesterification reaction of a paraben, such as methylparaben, with glycerol.

Caption: Synthesis of this compound via transesterification.

Protocol:

-

Combine methylparaben and an excess of glycerol in a reaction vessel.

-

The reaction is carried out under specific temperature and pressure conditions, often with the use of a catalyst, to drive the transesterification process.

-

The progress of the reaction is monitored using appropriate analytical techniques (e.g., chromatography).

-

Upon completion, the desired product, this compound, is isolated and purified from the reaction mixture.

-

Purity is confirmed using methods such as melting point determination and gas chromatography/mass spectrometry (GC/MS).

Determination of Antimicrobial Activity

The antimicrobial activity of this compound is determined by spectrophotometrical monitoring of microbial growth in a liquid medium containing the test substance.

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of the test microorganisms (S. aureus, E. coli, S. cerevisiae, and F. culmorum).

-

Culture Medium: Use appropriate liquid culture media to support the growth of each microorganism.

-

Test Substance Preparation: Prepare stock solutions of this compound and other comparative substances (e.g., commercial parabens) at various concentrations.

-

Assay Setup: In a multi-well microtiter plate, add the culture medium, the microbial inoculum, and the test substance at different final concentrations. A control group without any test substance is also included.

-

Incubation: Incubate the microtiter plates under optimal growth conditions (temperature and time) for each microorganism.

-

Spectrophotometric Measurement: Monitor the microbial growth by measuring the optical density (OD) at regular intervals using a microplate spectrophotometer (e.g., PowerWave XS or Cary 50 Conc).

-

Data Analysis: The inhibitory activity is calculated by comparing the growth curves of the microorganisms in the presence of the test substance to the growth curve of the control.

Caption: Workflow for determining antimicrobial activity.

Conclusion and Future Directions

This compound demonstrates significant antimicrobial activity against a range of bacteria and fungi, positioning it as a promising alternative to traditional parabens, particularly in aqueous-based formulations where its enhanced solubility is advantageous. The proposed mechanism of action, involving the disruption of cell membranes and inhibition of macromolecular synthesis, aligns with that of established antimicrobial preservatives.

Future research should focus on several key areas:

-

Elucidation of Other Biological Activities: Comprehensive studies are needed to investigate the potential antioxidant, anti-inflammatory, and cytotoxic properties of this compound.

-

In-depth Mechanistic Studies: More detailed investigations into the precise molecular targets and pathways involved in its antimicrobial action would provide a more complete understanding of its efficacy.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are required to evaluate the in vivo performance and safety profile of this compound in various applications.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the biological activities of this compound. The presented data and protocols are intended to facilitate further research and development of this promising compound.

References

The Antimicrobial Spectrum of 1-O-(4-Hydroxybenzoyl)-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-(4-Hydroxybenzoyl)-glycerol, a hydrophilic analogue of parabens, has demonstrated a broad spectrum of antimicrobial activity, positioning it as a compound of interest for the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its antimicrobial efficacy against various microorganisms, details the experimental methodologies used for its evaluation, and discusses its potential mechanism of action. All available quantitative and qualitative data are summarized to facilitate comparative analysis.

Introduction

Parabens, the esters of 4-hydroxybenzoic acid, have been extensively utilized as preservatives due to their thermostability, broad pH stability, and wide-ranging antimicrobial effects.[1][2] However, their application in emulsion systems is often hampered by poor water solubility, which increases with the length of their alkyl chain.[1] this compound emerges as a promising alternative, offering enhanced hydrophilicity. This characteristic is anticipated to improve its antimicrobial efficacy in aqueous phases of emulsions and potentially reduce skin irritation compared to traditional parabens. This document synthesizes the current scientific knowledge on the antimicrobial spectrum of this compound.

Synthesis and Purity

This compound is synthesized via a transesterification reaction of methylparaben with glycerol. The purity of the resulting compound has been confirmed to be greater than 99% through methods including melting point determination and Gas Chromatography/Mass Spectrometry (GC/MSD).

Antimicrobial Spectrum

This compound has shown inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Data Presentation

The antimicrobial activity of this compound has been primarily evaluated by spectrophotometrical monitoring of microbial growth. While specific Minimum Inhibitory Concentration (MIC) values from some studies are cited as a range, detailed quantitative data from the primary comparative study is presented descriptively.

| Microorganism | Type | Concentration | Observed Activity | Comparison with Commercial Parabens * |

| Staphylococcus aureus | Gram-positive bacterium | 20 mmol/L | ~70% inhibitory activity | Less inhibitory |

| 2.5 mmol/L & 1.25 mmol/L | Effective inhibition | Same or higher activity | ||

| Escherichia coli | Gram-negative bacterium | 20 mmol/L | ~70% inhibitory activity | Less inhibitory |

| 2.5 mmol/L & 1.25 mmol/L | Effective inhibition | Same activity | ||

| Saccharomyces cerevisiae | Yeast (Fungus) | 20 mmol/L | ~70% inhibitory activity | Less inhibitory |

| 2.5 mmol/L & 1.25 mmol/L | Effective inhibition | Same activity | ||

| Fusarium culmorum | Mold (Fungus) | 20 mmol/L | ~70% inhibitory activity | Less inhibitory |

| 2.5 mmol/L & 1.25 mmol/L | Effective inhibition | Same activity | ||

| Pseudomonas aeruginosa | Gram-negative bacterium | 1.2 - 20 mM | Inhibitory activity observed | Data not available |

| Candida albicans | Yeast (Fungus) | 1.2 - 20 mM | Inhibitory activity observed | Data not available |

| Aspergillus brasiliensis | Mold (Fungus) | 1.2 - 20 mM | Inhibitory activity observed | Data not available |

*Commercial parabens include 4-hydroxybenzoic acid, methylparaben, ethylparaben, and propylparaben.

Experimental Protocols

The primary method cited for evaluating the antimicrobial activity of this compound is a spectrophotometric assay that monitors microbial growth over time.

General Protocol for Antimicrobial Susceptibility Testing

-

Preparation of Test Compound: this compound is dissolved to achieve final concentrations of 20 mmol/L, 2.5 mmol/L, and 1.25 mmol/L in the test medium.

-

Microorganism Preparation:

-

Bacterial strains (S. aureus, E. coli) are cultured in Brain Heart Infusion (BHI) broth.

-

Yeast (S. cerevisiae) and mold (F. culmorum) are cultured in Malt Extract broth.

-

-

Inoculation: A standardized inoculum of the test microorganism is added to the wells of a microtiter plate containing the culture medium and the test compound at various concentrations.

-

Incubation:

-

Bacteria are incubated at 37°C for 24 hours.

-

Fungi are incubated at 25°C for 48 hours.

-

-

Data Acquisition: The optical density (OD) of the cultures is measured at regular intervals (e.g., every 2 hours) using a spectrophotometer (such as a PowerWave XS or Cary 50 Conc) to monitor microbial growth.

-

Analysis: The growth curves of the microorganisms in the presence of the test compound are compared to the growth curves of the control (no compound) to determine the inhibitory effect.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been definitively elucidated. However, as a paraben analogue, it is hypothesized to share a similar mechanism of action.

Caption: Postulated antimicrobial mechanism of action.

Conclusion

This compound exhibits a noteworthy antimicrobial spectrum, with activity comparable or superior to some commercial parabens at lower concentrations, particularly against Staphylococcus aureus. Its enhanced water solubility suggests a potential for greater efficacy in emulsion-based formulations. While the general antimicrobial effect is established, further research is warranted to determine specific MIC values against a wider range of clinically and industrially relevant microorganisms and to fully elucidate its mechanism of action. Such studies will be pivotal in defining its role as a novel preservative in various applications.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-O-(4-Hydroxybenzoyl)-glycerol

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-(4-Hydroxybenzoyl)-glycerol is a hydrophilic analogue of parabens, demonstrating notable antimicrobial activity against a range of bacteria and fungi. This technical guide delineates its presumptive mechanism of action, drawing parallels with the well-documented activities of parabens and glycerol esters. The primary modes of antimicrobial action are believed to be the disruption of microbial cell membrane integrity and the inhibition of critical intracellular processes, including nucleic acid synthesis, protein synthesis, and key enzymatic functions. This document provides a comprehensive overview of its antimicrobial efficacy, detailed experimental protocols for its synthesis and evaluation, and visual representations of its proposed mechanisms and associated experimental workflows.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2] Its efficacy is comparable to, and in some instances at lower concentrations exceeds, that of commercially utilized parabens.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the inhibitory activity of this compound against key microbial species as determined by spectrophotometrical monitoring of microbial growth.[1]

| Microorganism | Concentration (mmol/L) | Inhibitory Activity (%) |

| Staphylococcus aureus | 20 | ~70 |

| 2.5 | Comparable to or higher than commercial parabens | |

| 1.25 | Comparable to or higher than commercial parabens | |

| Escherichia coli | 20 | ~70 |

| 2.5 | Comparable to commercial parabens | |

| 1.25 | Comparable to commercial parabens | |

| Saccharomyces cerevisiae | 20 | ~70 |

| 2.5 | Comparable to commercial parabens | |

| 1.25 | Comparable to commercial parabens | |

| Fusarium culmorum | 20 | ~70 |

| 2.5 | Comparable to commercial parabens | |

| 1.25 | Comparable to commercial parabens |

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound is not yet fully elucidated; however, based on its structural similarity to parabens and glycerol esters, a multi-targeted mechanism is proposed.

Disruption of Cell Membrane Integrity

A primary proposed mechanism is the impairment of microbial cell membrane functions. Like other glycerol esters and parabens, this compound is thought to intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability and the leakage of vital intracellular components such as ions (e.g., potassium), ATP, and nucleic acids. This disruption also dissipates the transmembrane potential, which is crucial for cellular energy production and transport processes.

Figure 1: Proposed mechanism of cell membrane disruption by this compound.

Inhibition of Intracellular Processes

Parabens are known to inhibit the synthesis of DNA and RNA, and it is postulated that this compound shares this capability. This inhibition may occur through the disruption of enzymatic processes essential for nucleotide and amino acid metabolism or by direct interference with polymerases. The inhibition of protein synthesis further compromises cellular function and repair mechanisms.

Another proposed mechanism is the inhibition of key microbial enzymes. Enzymes such as ATPase and phosphotransferase, which are vital for energy metabolism and nutrient uptake, are potential targets. The irreversible inhibition of such enzymes would lead to a rapid cessation of cellular activities and ultimately, cell death.

Figure 2: Proposed intracellular targets of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound via Transesterification

This protocol is adapted from the method described by Kosová et al. (2015).

-

Reactants:

-

Methyl 4-hydroxybenzoate (Methylparaben)

-

Glycerol (in excess)

-

Sodium methoxide (catalyst)

-

-

Procedure:

-

A mixture of methyl 4-hydroxybenzoate, glycerol, and a catalytic amount of sodium methoxide is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated with continuous stirring. The temperature and reaction time should be optimized to maximize the yield of the monoester and minimize the formation of diesters and triesters.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess glycerol is removed under reduced pressure.

-

The crude product is purified using column chromatography on silica gel.

-

The purity of the final product, this compound, is confirmed by melting point determination and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Figure 3: Experimental workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO), filter-sterilized.

-

-

Procedure:

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microbe, no compound) and a negative control (broth, no microbe) on each plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Spectrophotometric Monitoring of Microbial Growth

This method provides a kinetic assessment of antimicrobial activity.

-

Procedure:

-

Prepare a series of sterile culture tubes or a 96-well plate with broth medium containing various concentrations of this compound.

-

Inoculate each tube/well with a standardized microbial suspension.

-

Incubate the cultures under optimal growth conditions.

-

At regular time intervals, measure the optical density (OD) of each culture at 600 nm using a spectrophotometer or microplate reader.

-

Plot the OD values against time to generate growth curves for each concentration of the test compound.

-

The inhibition of growth can be calculated by comparing the growth in the presence of the compound to the growth of the control culture.

-

Conclusion

This compound presents a promising alternative to traditional parabens, offering comparable or enhanced antimicrobial activity with the potential for improved solubility and reduced skin irritation. Its multi-targeted mechanism of action, involving both cell membrane disruption and inhibition of vital intracellular processes, suggests a low propensity for the development of microbial resistance. Further in-depth studies are warranted to fully elucidate the specific molecular interactions and to explore its potential applications in pharmaceutical, cosmetic, and food preservation industries.

References

Is 1-O-(4-Hydroxybenzoyl)-glycerol a Paraben Analog? A Technical Guide

For Immediate Release

This technical guide addresses the classification, structure, and biological activity of 1-O-(4-Hydroxybenzoyl)-glycerol in relation to parabens, providing a resource for researchers, scientists, and drug development professionals. Analysis of its chemical structure and function confirms that this compound is a structural and functional analog of parabens.

Executive Summary

Parabens, the alkyl esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties.[1][2] However, their use has come under scrutiny due to potential endocrine-disrupting activities linked to their ability to mimic estrogen.[2][3][4] This guide examines this compound, a monoester of p-hydroxybenzoic acid and glycerol. Based on its core chemical moiety and shared antimicrobial function, this compound is classified as a paraben analog. One study explicitly refers to it as a "hydrophilic and naturally occurring analogue of parabens." This document provides a detailed comparison of its structure, properties, and relevant biological pathways.

Structural Analysis: The Common Core

The defining characteristic of a paraben is the esterification of p-hydroxybenzoic acid (also known as 4-hydroxybenzoic acid) with an alcohol. Common parabens like methylparaben, propylparaben, and butylparaben involve simple alkyl alcohols.

This compound shares the identical p-hydroxybenzoic acid core. The key distinction lies in the alcohol group: instead of a simple alkyl chain, it is esterified with glycerol, a tri-hydroxy sugar alcohol. This structural similarity, centered on the shared pharmacophore (p-hydroxybenzoic acid), is the primary basis for its classification as a paraben analog. In fact, this compound can be synthesized directly from methylparaben via a transesterification reaction with glycerol.

Figure 1. Structural relationship between parabens and this compound.

Comparative Data Presentation

The structural differences, particularly the addition of the hydrophilic glycerol moiety, alter the physicochemical properties of the molecule compared to traditional parabens.

| Property | Methylparaben | Propylparaben | This compound |

| IUPAC Name | Methyl 4-hydroxybenzoate | Propyl 4-hydroxybenzoate | (2,3-dihydroxypropyl) 4-hydroxybenzoate |

| Molecular Formula | C₈H₈O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₅ |

| Molecular Weight | 152.15 g/mol | 180.20 g/mol | 212.20 g/mol |

| Key Structural Diff. | Methyl Ester | Propyl Ester | Glycerol Ester |

| Antimicrobial Activity | Documented | Documented | Documented |

| Estrogenic Activity | Weakly Estrogenic | Estrogenic | Data Not Available |

Biological Activity and Signaling

Antimicrobial Mechanism

Like traditional parabens, this compound exhibits antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Saccharomyces cerevisiae. The antimicrobial action of parabens is thought to involve the disruption of membrane transport processes or the inhibition of DNA/RNA synthesis. A study comparing the analog to commercial parabens found that while it had lower inhibitory activity at very high concentrations (20 mmol/L), its effectiveness at lower concentrations (1.25-2.5 mmol/L) was comparable and, in some cases, higher. The increased hydrophilicity from the glycerol backbone is expected to improve its solubility in the water phase of emulsions, potentially enhancing its efficacy in certain formulations.

Potential for Endocrine Disruption

A significant concern with parabens is their documented estrogenic activity, which is mediated through interaction with estrogen receptors (ERα and ERβ). The phenolic hydroxyl group on the shared p-hydroxybenzoic acid ring is a key structural feature for this activity. This activity generally increases with the length of the alkyl chain (e.g., butylparaben > propylparaben > ethylparaben > methylparaben). Even the core metabolite, p-hydroxybenzoic acid, shows weak estrogenic activity.

While direct experimental data on the estrogenic potential of this compound is not widely available, its structural similarity to known estrogenic compounds warrants investigation. The presence of the phenolic ring suggests a potential for interaction with estrogen receptors.

Figure 2. Simplified estrogen receptor signaling pathway relevant to paraben-like compounds.

Experimental Protocols: Assessing Estrogenic Activity

To determine the estrogenic potential of a compound like this compound, an estrogen-dependent reporter gene assay is a standard in vitro method.

Objective: To quantify the ability of a test compound to activate the estrogen receptor and induce the expression of a reporter gene.

Methodology: T47D-Kbluc Reporter Gene Assay

-

Cell Culture: T47D-Kbluc human breast cancer cells, which are stably transfected with a luciferase reporter gene under the control of an estrogen-responsive element (ERE), are cultured in an appropriate medium stripped of hormones (e.g., using charcoal-dextran treated fetal bovine serum).

-

Compound Exposure: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the test compound (this compound), a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Following incubation, the cells are lysed. The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the level of ER activation. Dose-response curves are generated to determine the potency (e.g., EC₅₀) of the test compound relative to the positive control. An anti-estrogenic activity can also be assessed by co-treating the cells with 17β-estradiol and the test compound.

Figure 3. High-level workflow for an estrogenicity reporter gene assay.

Conclusion

This compound is unequivocally a structural and functional analog of parabens. It is built upon the same p-hydroxybenzoic acid core responsible for the characteristic antimicrobial activity of the paraben class. While its modified hydrophilic nature may offer advantages in formulation solubility and presents a profile of comparable antimicrobial efficacy, its structural similarity to compounds with known estrogenic activity suggests that its endocrine-disrupting potential should be rigorously evaluated using established toxicological assays. Professionals in drug development and cosmetic science should consider this compound as part of the broader paraben family when evaluating safety and regulatory compliance.

References

- 1. Paraben - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogenic activity of cosmetic components in reporter cell lines: parabens, UV screens, and musks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Potential of 1-O-(4-Hydroxybenzoyl)-glycerol: A Technical Guide for Researchers

Abstract

1-O-(4-Hydroxybenzoyl)-glycerol, a monoester of p-hydroxybenzoic acid and glycerol, is emerging as a compound of significant interest in various scientific research fields. This technical guide provides an in-depth overview of its known applications, particularly its well-documented antimicrobial properties, and explores its potential in other areas such as antioxidant, anti-inflammatory, and neuroprotective research. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of existing data, detailed experimental protocols, and insights into its mechanism of action to facilitate further investigation and application of this promising molecule.

Introduction

This compound is a hydrophilic analogue of parabens, which are widely used as preservatives in the cosmetic, pharmaceutical, and food industries.[1] Its chemical structure, featuring a glycerol moiety, suggests increased water solubility and potentially lower skin irritation compared to traditional parabens.[2] This has driven research into its primary application as a novel antimicrobial agent. Beyond its preservative capabilities, preliminary studies on extracts containing this compound suggest a broader spectrum of biological activities, hinting at its potential in therapeutic and biomedical research.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | N/A |

| Molecular Weight | 212.2 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Purity (as synthesized) | >99% | [1][2] |

| Solubility | Increased water solubility compared to parabens |

Known Application: Antimicrobial Agent

The most well-documented application of this compound is as a broad-spectrum antimicrobial agent. It has demonstrated inhibitory activity against a range of bacteria and fungi.

Antimicrobial Activity Data

The following table summarizes the inhibitory activity of this compound against various microorganisms.

| Microorganism | Strain | Concentration (mmol/L) | Inhibition (%) | Reference |

| Staphylococcus aureus | ATCC 6538 | 20 | ~70 | |

| 2.5 | Same or higher than some commercial parabens | |||

| 1.25 | Same or higher than some commercial parabens | |||

| Escherichia coli | ATCC 700728 | 20 | ~70 | |

| Saccharomyces cerevisiae | DMF 1017 | 20 | ~70 | |

| Fusarium culmorum | DMF 0103 | 20 | ~70 |

Proposed Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been fully elucidated, but it is inferred to be similar to that of parabens. This proposed mechanism involves a multi-pronged attack on microbial cells.

Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Synthesis and Antimicrobial Testing

This protocol is adapted from the method described by Kosová et al. (2015).

-

Reaction Setup: In a reaction vessel, combine methylparaben and glycerol.

-

Catalyst Addition: Add a suitable catalyst for transesterification.

-

Reaction Conditions: Heat the mixture under vacuum to facilitate the removal of methanol, a byproduct of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the product can be purified using methods like column chromatography to achieve a purity of >99%.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and determination of its melting point.

Workflow for the synthesis of this compound.

This protocol is based on the spectrophotometrical monitoring of microbial growth.

-

Microorganism Preparation: Cultivate the test microorganisms (e.g., S. aureus, E. coli) in appropriate culture media to obtain a standardized inoculum.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions to achieve the desired test concentrations.

-

Assay Setup: In a microplate, add the microbial inoculum to the culture medium containing the different concentrations of this compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the microplate under conditions suitable for the growth of the specific microorganism.

-

Measurement: Monitor the microbial growth over time by measuring the optical density (OD) at a specific wavelength using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration by comparing the OD of the test wells to the OD of the positive control.

Potential Research Applications: An Outlook

While the antimicrobial properties of this compound are established, its potential in other research areas is an exciting frontier. The following sections outline potential applications based on the bioactivities of structurally related compounds and preliminary data from plant extracts. It is crucial to note that direct experimental evidence for these applications of the pure compound is currently limited.

Antioxidant Activity

A methanol extract of Salvia fruticosa, which contains this compound among other aromatic compounds, exhibited significant antioxidant activity with an IC50 of 19.4 μg/mL in a DPPH inhibition assay. Although this activity cannot be solely attributed to this compound, the phenolic hydroxyl group in its structure suggests inherent antioxidant potential.

Future Research Directions:

-

Evaluate the antioxidant capacity of pure this compound using various in vitro assays such as DPPH, ABTS, FRAP, and ORAC.

-

Investigate its ability to mitigate oxidative stress in cellular models.

Anti-inflammatory Effects

The structural similarity to other phenolic compounds with known anti-inflammatory properties suggests that this compound could modulate inflammatory pathways.

Hypothesized Anti-inflammatory Signaling Pathway Modulation:

Hypothesized modulation of inflammatory pathways.

Future Research Directions:

-

Investigate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Examine its impact on key inflammatory signaling pathways such as NF-κB and MAPKs.

-

Assess its inhibitory activity against enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).

Neuroprotective Potential in Alzheimer's Disease Research

An ethyl acetate extract of Salvia fruticosa demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Given that this compound is a component of this extract, it warrants investigation for its potential neuroprotective effects.

Future Research Directions:

-

Evaluate the direct inhibitory effect of pure this compound on AChE activity.

-

Assess its ability to protect neuronal cells from amyloid-beta-induced toxicity.

-

Investigate its potential to modulate signaling pathways relevant to neurodegeneration.

Anti-proliferative Activity in Cancer Research

The same Salvia fruticosa extract also showed strong anti-proliferative activity against HCT-116 human colon cancer cells. While this effect is from a complex mixture, it provides a rationale for exploring the anti-cancer potential of this compound.

Future Research Directions:

-

Determine the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines.

-

Investigate its mechanism of action, including its potential to induce apoptosis or cell cycle arrest.

-

Explore its effects on cancer-related signaling pathways.

Conclusion

This compound has been firmly established as a promising antimicrobial agent with potential advantages over traditional preservatives. This technical guide has provided a comprehensive overview of its synthesis, antimicrobial activity, and the experimental protocols necessary for its study in this context. Furthermore, this guide has highlighted several exciting, yet underexplored, avenues for future research, including its potential as an antioxidant, anti-inflammatory, neuroprotective, and anti-cancer agent. The information and protocols presented herein are intended to serve as a valuable resource for the scientific community to unlock the full potential of this versatile molecule. Further dedicated research into the biological activities of pure this compound is essential to validate these potential applications and pave the way for its use in novel therapeutic and biomedical strategies.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1-O-(4-Hydroxybenzoyl)-glycerol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed experimental data on the specific thermal stability and degradation profile of 1-O-(4-Hydroxybenzoyl)-glycerol is limited in publicly accessible literature. This guide provides a comprehensive framework based on the known properties of its constituent molecules, 4-hydroxybenzoic acid and glycerol, as well as structurally related parabens. The experimental protocols detailed herein are standardized methodologies for the analysis of similar organic compounds and can be adapted to generate specific data for this compound.

Introduction

This compound is a monoester of 4-hydroxybenzoic acid and glycerol. Structurally, it is related to parabens, a class of compounds widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties. A thorough understanding of the thermal stability and degradation profile of this compound is critical for its potential application in drug development, formulation, and manufacturing, as these characteristics influence its shelf-life, storage conditions, and compatibility with other excipients.

This technical guide outlines the expected thermal behavior of this compound, potential degradation pathways, and provides detailed experimental protocols for conducting comprehensive thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.2 g/mol |

| Appearance | White to off-white crystalline solid (Expected) |

| Melting Point | Not available. Expected to be a sharp endotherm in DSC analysis. |

| Boiling Point | Decomposes before boiling. |

| Solubility | Expected to have higher water solubility than traditional parabens due to the glycerol moiety. |

Expected Thermal Stability and Degradation Profile

Based on the thermal properties of glycerol and parabens, the following thermal behavior for this compound is anticipated.

Thermogravimetric Analysis (TGA)

TGA is expected to reveal a multi-stage decomposition process. A hypothetical TGA profile is summarized in Table 1. The initial mass loss is likely attributable to the volatilization and decomposition of the glycerol portion, which is known to have a boiling point of approximately 290 °C, though decomposition can begin at lower temperatures. Subsequent mass loss at higher temperatures would correspond to the degradation of the 4-hydroxybenzoyl moiety.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Expected Value Range | Description |

| Onset of Decomposition (T_onset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. |

| Temperature of Maximum Decomposition Rate (T_peak) | 250 - 350 °C | The temperature at which the rate of mass loss is highest. May exhibit multiple peaks. |

| Mass Loss at 400 °C | > 80% | The percentage of mass lost up to 400 °C, indicating the extent of decomposition. |

| Residual Mass at 600 °C | < 5% | The remaining mass, likely corresponding to char. |

Differential Scanning Calorimetry (DSC)

DSC analysis would provide insights into the melting behavior and other thermal transitions. A sharp endothermic peak would indicate the melting point of the crystalline form. The presence of a glass transition temperature (Tg) would suggest the existence of an amorphous state. A hypothetical DSC profile is summarized in Table 2.

Table 2: Hypothetical Differential Scanning Calorimetry Data for this compound

| Parameter | Expected Value Range | Description |

| Melting Point (T_m) | 120 - 160 °C | The temperature at which the crystalline solid melts, observed as an endothermic peak. |

| Enthalpy of Fusion (ΔH_f) | 100 - 200 J/g | The heat absorbed during melting. |

| Glass Transition (T_g) | Not always present. If amorphous, likely between 40 - 80 °C. | A change in heat capacity, appearing as a step in the baseline. |

| Decomposition | > 200 °C | Indicated by a broad endothermic or exothermic event at higher temperatures. |

Expected Degradation Pathway

The primary degradation pathway for this compound under thermal or hydrolytic stress is expected to be the hydrolysis of the ester bond. This would yield 4-hydroxybenzoic acid and glycerol.[1][2][3] At elevated temperatures, these degradation products may undergo further decomposition. The anticipated degradation pathway is illustrated in the diagram below.

Caption: Expected degradation pathway of this compound.

Experimental Protocols

The following are detailed, standardized protocols for conducting TGA and DSC analyses.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

-

Atmosphere: Inert atmosphere, typically nitrogen, with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature(s) of maximum rate of mass loss (T_peak) from the derivative of the TGA curve (DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as the reference.

-